7-Nitroindole-3-acetic Acid

Photopharmacology Caged compounds Biochemical probes

7-Nitroindole-3-acetic acid (7-NIAA; CAS 1557-14-8) is a ring-substituted derivative of the endogenous plant hormone indole-3-acetic acid (IAA), bearing an electron-withdrawing nitro group specifically at the indole 7-position while retaining the carboxylic acid side chain at the 3-position. This regiochemical placement distinguishes it from other nitroindole-3-acetic acid positional isomers (e.g., 4-, 5-, 6-nitro) and from 7-nitroindole-2-carboxylic acid (CRT0044876), which targets the APE1 enzyme.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B12281265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindole-3-acetic Acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CC(=O)O
InChIInChI=1S/C10H8N2O4/c13-9(14)4-6-5-11-10-7(6)2-1-3-8(10)12(15)16/h1-3,5,11H,4H2,(H,13,14)
InChIKeyQLDXRQIBEFBFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitroindole-3-acetic Acid: A Position-Specific Nitrated Auxin Analog for Agrochemical and Photorelease Research


7-Nitroindole-3-acetic acid (7-NIAA; CAS 1557-14-8) is a ring-substituted derivative of the endogenous plant hormone indole-3-acetic acid (IAA), bearing an electron-withdrawing nitro group specifically at the indole 7-position while retaining the carboxylic acid side chain at the 3-position [1]. This regiochemical placement distinguishes it from other nitroindole-3-acetic acid positional isomers (e.g., 4-, 5-, 6-nitro) and from 7-nitroindole-2-carboxylic acid (CRT0044876), which targets the APE1 enzyme. The compound is primarily utilized as a synthetic auxin analog for herbicide development and as a scaffold for photoreleasable protecting groups in biochemical probe design [1] [2].

Why 7-Nitroindole-3-acetic Acid Cannot Be Replaced by Other Nitroindole-3-acetic Acid Isomers or IAA


Simple substitution of 7-nitroindole-3-acetic acid with commercially more common indole-3-acetic acid (IAA) or alternative nitro-regioisomers is not scientifically justified. Positional substitution governs protein binding specificity: Šoškić & Magnus (2007) demonstrated that electron-withdrawing substituents at indole position 5 significantly enhance human serum albumin (HSA) binding affinity, while the same substituents at position 7 exert no measurable effect, establishing a quantifiable structure–activity relationship (SAR) distinction [1]. Furthermore, only the 7-nitroindoline scaffold (the reduced form of 7-NIAA) has been validated as a photoactivated protecting group for rapid carboxylate release in aqueous solution with submicrosecond kinetics (k_obs = 5 × 10^6 s⁻¹), a property inaccessible to 5- or 6-nitro regioisomers due to mechanistic requirements involving ortho-nitro–amide photochemical rearrangement [2]. Users requiring either defined HSA binding behavior or photoreleasable auxin probes must therefore specify the 7-nitro substitution pattern explicitly.

Quantitative Differentiation of 7-Nitroindole-3-acetic Acid: Evidence from Photorelease Kinetics and Serum Albumin Binding


Submicrosecond Carboxylate Photorelease Kinetics: 7-Nitroindoline vs. Non-Photoreactive Regioisomers

The 1-acyl-7-nitroindoline scaffold, directly synthesized from 7-nitroindole-3-acetic acid, enables photorelease of carboxylic acids with a rate constant (k_obs) of 5 × 10^6 s⁻¹ in wholly aqueous medium. This submicrosecond release, measured by nanosecond laser flash photolysis monitoring the decay of the acetic nitronic anhydride intermediate at 450 nm [1], is mechanistically dependent on the ortho-relationship between the nitro group and the N-acyl substituent on the indoline ring. The corresponding 4-, 5-, or 6-nitroindoline isomers cannot undergo the requisite intramolecular photochemical acetyl transfer from the amide nitrogen to a nitro oxygen atom, and are therefore not viable as photoreleasable protecting groups [1]. Carboxylic acid release was confirmed in real time using bromothymol blue as a pH indicator [1].

Photopharmacology Caged compounds Biochemical probes

Human Serum Albumin Binding: Position-Specific Effects of Nitro Substitution on Indole-3-acetic Acid Derivatives

Šoškić & Magnus (2007) quantified the relative binding constants (k') of 34 ring-substituted indole-3-acetic acids to immobilized human serum albumin (HSA) via HPLC retention analysis [1]. The study established that electron-withdrawing substituents at indole position 5 significantly enhance HSA binding affinity, while the same substituents at position 7 exert no observable effect on binding. This position-dependent SAR is encoded in a validated four-parameter QSPR model accounting for >96% of binding affinity variance [1]. Consequently, 7-nitroindole-3-acetic acid exhibits HSA binding behavior that is functionally equivalent to the unsubstituted parent IAA, whereas the 5-nitro isomer shows elevated HSA retention, with implications for pharmacokinetic behavior in prodrug applications.

Prodrug design Pharmacokinetics Serum albumin binding

Synthetic Route Differentiation: Heck Cyclisation Enables Efficient 7-Position Functionalization vs. Direct Nitration

The synthesis of 7-substituted indole-3-acetic acid derivatives is enabled by Heck cyclisation strategies that allow simultaneous introduction of the 7-position functionality (nitro, iodo, amino, or alkoxy) and the 3-position acetic acid side chain in a single catalytic step [1]. This contrasts with direct electrophilic nitration of indole-3-acetic acid, which predominantly yields 5- and 6-nitro isomers due to the inherent electronic directing effects of the indole ring system. The Heck cyclisation approach thus provides synthetic access to the 7-nitro isomer that is not achievable with comparable efficiency or selectivity through classical nitration chemistry, establishing a practical procurement rationale for the pre-synthesized 7-NIAA product over attempting in-house nitration.

Synthetic chemistry Indole functionalization Process chemistry

Structural Confirmation: 7-Nitroindole-3-acetic Acid Distinct from APE1 Inhibitor CRT0044876 (7-Nitroindole-2-carboxylic Acid)

A critical procurement distinction exists between 7-nitroindole-3-acetic acid (CAS 1557-14-8, MW 220.18 g/mol) and the structurally similar but functionally distinct 7-nitroindole-2-carboxylic acid (CRT0044876, CAS 6960-45-8, MW 206.16 g/mol) [1] [2]. CRT0044876 is a validated inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1) with an IC₅₀ of ~3 µM and acts as a DNA base excision repair (BER) pathway inhibitor [2]. The positional shift of the carboxylic acid from the 3- to the 2-position fundamentally alters biological target engagement: the 2-carboxylic acid isomer selectively binds the APE1 active site in two distinct low-energy conformations, while the 3-acetic acid isomer retains auxin receptor binding potential [2]. These compounds are not interchangeable in experimental protocols, and misidentification between CAS numbers can lead to erroneous biological conclusions.

DNA repair inhibition APE1 targeting Oncology research

Validated Application Scenarios for 7-Nitroindole-3-acetic Acid Based on Quantitative Differentiation Evidence


Synthesis of Light-Activatable (Caged) Auxin Probes for Spatiotemporal Plant Biology Studies

Researchers requiring photoactivatable auxin probes for spatial and temporal control of plant development should procure 7-nitroindole-3-acetic acid as the precursor for 1-acyl-7-nitroindoline synthesis. As demonstrated by Morrison et al. (2002), the 7-nitroindoline scaffold uniquely supports submicrosecond photorelease of carboxylic acids (k_obs = 5 × 10⁶ s⁻¹) in aqueous media, a property that is mechanistically inaccessible to 4-, 5-, or 6-nitroindoline regioisomers . This application is validated by the subsequent development of MNI (4-methoxy-7-nitroindolinyl)-caged auxins, including caged IAA, NAA, and 2,4-D, which have been applied for intracellular auxin delivery with high stability .

Structure–Activity Relationship Studies of Position-Specific Nitroindole Auxin Analogs for Herbicide Discovery

Agrochemical research programs investigating synthetic auxin herbicides should source 7-nitroindole-3-acetic acid as a defined probe for evaluating the positional effect of nitro substitution on auxin receptor binding and herbicidal selectivity. The HSA binding QSPR model of Šoškić & Magnus (2007), which accounts for >96% of binding affinity variance, establishes that position-7 nitro substitution produces HSA binding behavior equivalent to unmodified IAA, while position-5 substitution significantly enhances binding . This differential pharmacokinetic behavior directly impacts compound distribution and bioavailability in whole-plant assays, making 7-NIAA the appropriate choice for programs seeking IAA-like distribution profiles with altered receptor pharmacology .

Synthetic Intermediate for 7-Substituted Indole Libraries via Heck Cyclisation-Based Diversification

Medicinal chemistry and chemical biology groups constructing focused libraries of 7-substituted indole-3-acetic acid derivatives should procure 7-nitroindole-3-acetic acid as both a direct building block and a reference standard. The Heck cyclisation methodology reported by Soderberg & Shriver (2005) enables efficient synthesis of 7-iodo-, 7-nitro-, 7-amino-, and 7-alkoxy-indoles bearing 3-position acetic acid functionality . The 7-nitro derivative can be further reduced to 7-aminoindole-3-acetic acid, providing access to amide coupling and diazotization chemistry that is unavailable from the 5- or 6-nitro regioisomers. This synthetic versatility justifies the procurement of the specific 7-nitro isomer over other nitroindole-3-acetic acid positional isomers .

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